The compound (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 269.18 g/mol. It is characterized by its unique bicyclic structure which includes a nitrogen atom in the ring, making it part of the azabicyclo family. This compound is notable for its trifluoroacetic acid moiety, which enhances its chemical reactivity and potential biological activity .
The chemical reactivity of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid can be attributed to the presence of functional groups such as the carboxylic acid and the ketone. These groups can participate in various reactions:
These reactions can be utilized in synthetic pathways to create derivatives or analogs of this compound.
The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis techniques:
Each step requires careful optimization to ensure high yields and purity of the final product .
This compound has potential applications in medicinal chemistry as a building block for the synthesis of more complex biologically active molecules. Its unique structure may also allow for investigations into new therapeutic agents or as intermediates in drug development processes. Additionally, due to its trifluoroacetic acid component, it may serve as a reagent in various organic synthesis applications .
Several compounds share structural similarities with (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid | 551-16-6 | Contains sulfur; used in antibiotics |
| (2S,5R)-6-Amino penicillanic Acid | 551-16-6 | Core structure of penicillins |
| (3S)-6-(Phenylacetylamino)-3-methylpenicillanic Acid | 19379-33-0 | Used in antibiotic formulations |
The uniqueness of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid lies in its specific trifluoroacetic acid modification which may enhance solubility and reactivity compared to other related compounds that lack this feature. Additionally, its bicyclic azabicyclo structure offers distinct stereochemical properties that could influence biological interactions differently than its analogs .